molecular formula C8H5Cl2IO2 B8609657 1-(4,5-Dichloro-2-hydroxy-3-iodophenyl)ethanone

1-(4,5-Dichloro-2-hydroxy-3-iodophenyl)ethanone

Cat. No.: B8609657
M. Wt: 330.93 g/mol
InChI Key: MYFOFOBZPMCTPL-UHFFFAOYSA-N
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Description

1-(4,5-Dichloro-2-hydroxy-3-iodophenyl)ethanone is a useful research compound. Its molecular formula is C8H5Cl2IO2 and its molecular weight is 330.93 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5Cl2IO2

Molecular Weight

330.93 g/mol

IUPAC Name

1-(4,5-dichloro-2-hydroxy-3-iodophenyl)ethanone

InChI

InChI=1S/C8H5Cl2IO2/c1-3(12)4-2-5(9)6(10)7(11)8(4)13/h2,13H,1H3

InChI Key

MYFOFOBZPMCTPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1O)I)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-(4,5-dichloro-2-hydroxyphenyl)ethanone (12 g, 59 mmol) in acetic acid (70 mL) was treated with N-iodosuccinimide (16 g, 71 mmol) and stirred at 90° C. for 18 hours. The reaction mixture was treated with additional N-iodosuccinimide (8 g, 36 mmol) and stirred at 90° C. for 4 hours. The reaction mixture was concentrated, diluted with EtOAc, and quenched with saturated sodium bicarbonate until the bubbling stopped. The organic layer was separated and the aqueous phase was re-extracted with EtOAc. The combined organic layers were dried and concentrated to give a brown solid. This material was recrystallized from methanol to give desired product (9.0 g, 46%) as a tan solid. LCMS for C8H6Cl2IO2 (M+H)+: m/z=330.9, 332.9. Found: 330.8, 332.9.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Yield
46%

Synthesis routes and methods II

Procedure details

The desired compound was prepared according to the procedure of Example 6, Step 2, using 1-(4,5-dichloro-2-hydroxyphenyl)ethanone and N-iodosuccinimide (instead of N-bromosuccinimide) as the starting materials in 71% yield. LCMS for C8H6Cl2IO2 (M+H)+: m/z=330.9, 332.9. Found: 330.8, 332.9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71%

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